(3Z)-5-BROMO-3-[(3-ETHOXY-4-HYDROXY-2-NITROPHENYL)METHYLIDENE]-2,3-DIHYDRO-1H-INDOL-2-ONE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3Z)-5-BROMO-3-[(3-ETHOXY-4-HYDROXY-2-NITROPHENYL)METHYLIDENE]-2,3-DIHYDRO-1H-INDOL-2-ONE is a complex organic compound with the molecular formula C17H13BrN2O5 and a molecular weight of 405.2 g/mol . This compound is notable for its unique structure, which includes a bromine atom, an ethoxy group, a hydroxy group, and a nitro group attached to an indole core. It is used in various scientific research applications due to its interesting chemical properties.
Vorbereitungsmethoden
The synthesis of (3Z)-5-BROMO-3-[(3-ETHOXY-4-HYDROXY-2-NITROPHENYL)METHYLIDENE]-2,3-DIHYDRO-1H-INDOL-2-ONE typically involves multi-step organic reactions. . The reaction conditions often require specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high purity and yield.
Analyse Chemischer Reaktionen
(3Z)-5-BROMO-3-[(3-ETHOXY-4-HYDROXY-2-NITROPHENYL)METHYLIDENE]-2,3-DIHYDRO-1H-INDOL-2-ONE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the nitro group to an amino group, significantly altering the compound’s properties.
Substitution: The bromine atom can be substituted with other groups through nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
(3Z)-5-BROMO-3-[(3-ETHOXY-4-HYDROXY-2-NITROPHENYL)METHYLIDENE]-2,3-DIHYDRO-1H-INDOL-2-ONE is used in various scientific research fields:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in biochemical assays to investigate enzyme activities and protein interactions.
Industry: The compound is used in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of (3Z)-5-BROMO-3-[(3-ETHOXY-4-HYDROXY-2-NITROPHENYL)METHYLIDENE]-2,3-DIHYDRO-1H-INDOL-2-ONE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
(3Z)-5-BROMO-3-[(3-ETHOXY-4-HYDROXY-2-NITROPHENYL)METHYLIDENE]-2,3-DIHYDRO-1H-INDOL-2-ONE can be compared with other indole derivatives, such as:
2H-Indol-2-one: A simpler indole derivative with different functional groups and properties.
5-bromo-2-hydroxy-3-methoxybenzaldehyde: Another brominated compound with distinct chemical behavior
Eigenschaften
Molekularformel |
C17H13BrN2O5 |
---|---|
Molekulargewicht |
405.2 g/mol |
IUPAC-Name |
(3Z)-5-bromo-3-[(3-ethoxy-4-hydroxy-2-nitrophenyl)methylidene]-1H-indol-2-one |
InChI |
InChI=1S/C17H13BrN2O5/c1-2-25-16-14(21)6-3-9(15(16)20(23)24)7-12-11-8-10(18)4-5-13(11)19-17(12)22/h3-8,21H,2H2,1H3,(H,19,22)/b12-7- |
InChI-Schlüssel |
RRONYMSCJPMPER-GHXNOFRVSA-N |
Isomerische SMILES |
CCOC1=C(C=CC(=C1[N+](=O)[O-])/C=C\2/C3=C(C=CC(=C3)Br)NC2=O)O |
SMILES |
CCOC1=C(C=CC(=C1[N+](=O)[O-])C=C2C3=C(C=CC(=C3)Br)NC2=O)O |
Kanonische SMILES |
CCOC1=C(C=CC(=C1[N+](=O)[O-])C=C2C3=C(C=CC(=C3)Br)NC2=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.